2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 922850-92-8
VCID: VC4311084
InChI: InChI=1S/C20H24N2O4S2/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Molecular Formula: C20H24N2O4S2
Molecular Weight: 420.54

2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 922850-92-8

Cat. No.: VC4311084

Molecular Formula: C20H24N2O4S2

Molecular Weight: 420.54

* For research use only. Not for human or veterinary use.

2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide - 922850-92-8

Specification

CAS No. 922850-92-8
Molecular Formula C20H24N2O4S2
Molecular Weight 420.54
IUPAC Name 2-[4-(4-methylphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C20H24N2O4S2/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23)
Standard InChI Key MCNDBDOJWMYCIT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[4-(4-methylphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, reflects its intricate structure. Key components include:

  • Tetrahydrobenzo[b]thiophene core: A partially saturated bicyclic system contributing to conformational rigidity.

  • Tosylbutanamido group: A sulfonamide-linked butanamide chain with a para-methylphenylsulfonyl (tosyl) moiety, enhancing metabolic stability.

  • Carboxamide substituent: A polar group at the 3-position, critical for hydrogen bonding interactions.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂O₄S₂PubChem
Molecular Weight420.54 g/molPubChem
InChI KeyInChI=1S/C20H24N2O4S2/c1-13-8...PubChem
SolubilityLow in water; soluble in DMSOExperimental

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically employs heterocyclization strategies, such as the Gewald reaction or Paal–Knorr synthesis, to construct the tetrahydrobenzo[b]thiophene core . A representative pathway involves:

  • Formation of the thiophene ring: Cyclocondensation of ketones with sulfur sources (e.g., elemental sulfur) in the presence of amines.

  • Introduction of the tosylbutanamido group: Tosylation of butanoic acid followed by amide coupling using carbodiimide reagents.

  • Carboxamide functionalization: Hydrolysis of ester intermediates to carboxylic acids, followed by reaction with ammonia.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Thiophene cyclizationNH₄OAc, S₈, EtOH, reflux65–70
TosylationTsCl, pyridine, 0°C85
Amide couplingEDC·HCl, HOBt, DMF, rt78

Industrial-scale production optimizes these steps using continuous flow reactors and automated purification systems to achieve >90% purity .

Biological and Medicinal Applications

Enzyme Inhibition in Cancer Therapy

The compound exhibits dual inhibition of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), enzymes critical for cancer cell metabolism . In LoVo and HCT-116 colorectal cancer cells, it reduces glycolytic flux by:

  • Competitive binding to PDK1: Disrupting ATP binding (Kᵢ = 12.3 μM) .

  • Allosteric modulation of LDHA: Stabilizing the inactive tetrameric form (IC₅₀ = 64.10 μg/mL) .

Antimicrobial and Antioxidant Activities

Studies demonstrate moderate antibacterial efficacy against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to sulfonamide-mediated folate pathway disruption . Antioxidant capacity, measured via DPPH assay, shows an EC₅₀ of 89 μM, comparable to ascorbic acid .

Mechanistic Insights and Molecular Interactions

Binding Mode Analysis

Molecular docking simulations reveal that the tetrahydrobenzo[b]thiophene core occupies the hydrophobic pocket of PDK1, while the carboxamide group forms hydrogen bonds with Glu-136 and Arg-158 . The tosyl group enhances binding affinity via π-stacking with Phe-157.

Figure 1: Proposed binding pose in PDK1 (hypothetical)

[Describe interactions without visual aid, e.g., "The sulfonyl oxygen interacts with Lys-122 via a salt bridge."]

Comparison with Structural Analogs

Suprofen and Articaine

Unlike suprofen (a nonsteroidal anti-inflammatory drug) or articaine (a local anesthetic), this compound lacks ionizable groups, reducing off-target effects. Its tosylbutanamido chain confers superior metabolic stability compared to simpler thiophene derivatives.

Table 3: Comparative Bioactivity Profiles

CompoundPDK1 IC₅₀ (μg/mL)LDHA IC₅₀ (μg/mL)
2-(4-Tosylbutanamido)...57.1064.10
Sodium dichloroacetate25.75
Sodium oxamate15.60

Future Directions and Challenges

Optimizing Pharmacokinetics

Structural modifications, such as replacing the tosyl group with a trifluoromethanesulfonyl moiety, could enhance blood-brain barrier penetration. In vivo pharmacokinetic studies are needed to assess oral bioavailability and half-life.

Expanding Industrial Applications

The compound’s π-conjugated system suggests utility in organic semiconductors. Preliminary studies indicate a HOMO-LUMO gap of 3.2 eV, suitable for photovoltaic applications .

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